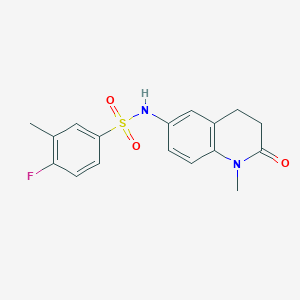

4-fluoro-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-fluoro-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a chemically synthesized molecule that appears to be designed for biological activity, given its structural features that are common in drug design, such as a benzenesulfonamide moiety and a tetrahydroquinoline group. The presence of a fluorine atom and a sulfonamide group suggests potential for selective biological interactions, as fluorine atoms are often introduced to enhance binding affinity and selectivity of compounds towards their biological targets.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives has been reported in the literature. For instance, a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were synthesized to evaluate their COX-2 inhibitory activity, where the introduction of a fluorine atom increased COX1/COX-2 selectivity . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could be employed, involving the construction of the tetrahydroquinoline core followed by the introduction of the benzenesulfonamide group and subsequent functionalization with a fluorine atom.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is known to influence their biological activity. For example, the synthesis and 3D structural characterization of 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives revealed the existence of an intramolecular weak hydrogen bond, which is relevant to the compound's conformational preference . This suggests that the molecular structure of this compound would also be critical in determining its biological activity and selectivity.

Chemical Reactions Analysis

The introduction of a fluorine atom into benzenesulfonamide derivatives can significantly affect their reactivity and interaction with biological targets. For instance, fluorinated benzenesulfonamides have shown higher binding potency than non-fluorinated compounds against carbonic anhydrase isozymes . The fluorine atom can participate in various chemical reactions, such as enhancing the electrophilic character of the compound, which could be exploited in the design of selective inhibitors or agonists.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of a fluorine atom typically increases the lipophilicity of the molecule, which can affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The tetrahydroquinoline moiety and the sulfonamide group contribute to the molecule's ability to form hydrogen bonds, which can affect its solubility and stability. These properties are crucial in the development of a drug candidate, as they determine the compound's behavior in biological systems.

Scientific Research Applications

Disposition and Metabolism of Fluorochemicals

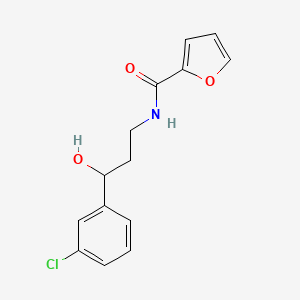

A study on the disposition and metabolism of SB-649868, a compound with a fluorochemical component, in humans was conducted to understand its elimination and metabolic pathways. The study found that the compound and its metabolites were primarily eliminated via feces, with minimal urinary excretion. The research highlighted the extensive metabolism of the compound, with specific attention to the oxidation of its benzofuran ring leading to the principal metabolite in excreta (Renzulli et al., 2011).

Environmental Presence and Impact of Perfluorinated Compounds

Investigations into the environmental presence and impact of perfluorinated compounds (PFCs), including their detection in human serum and milk, reveal widespread human exposure. These studies offer insights into the bioaccumulation and potential toxicity concerns associated with PFCs, underscoring the importance of monitoring and understanding the environmental and health implications of such compounds (Kuklenyik et al., 2004; Kannan et al., 2004).

Diagnostic and Therapeutic Research Applications

Research on novel radiolabeled compounds for imaging neurofibrillary tangles in Alzheimer's disease patients, using fluorine-18 labeled compounds, demonstrates the potential of fluorochemicals in diagnostic applications. Such studies are crucial for developing non-invasive diagnostic tools for neurodegenerative diseases (Dehdashti et al., 2013).

Chemotherapy Research

Fluoropyrimidine-based chemotherapy, notably involving fluorouracil (5-FU), is a cornerstone in the treatment of various cancers. Research into optimizing chemotherapy regimens by combining fluorouracil with other agents, such as oxaliplatin and folinic acid, highlights the ongoing efforts to enhance the efficacy and reduce the toxicity of cancer treatments. These studies underscore the significant role of fluorochemicals in the development of chemotherapy protocols (Sakata et al., 1998; Louvet et al., 2002).

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-fluoro-3-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c1-11-9-14(5-6-15(11)18)24(22,23)19-13-4-7-16-12(10-13)3-8-17(21)20(16)2/h4-7,9-10,19H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATGZDCBKLKOAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride](/img/structure/B2526926.png)

![N-(2,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2526942.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2526943.png)